![molecular formula C21H16N2O3 B4930454 2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4930454.png)
2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Overview
Description
2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
Crystal Structure Analysis
Research on similar carbonitrile compounds, like 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, has focused on determining their crystal structures through X-ray diffraction. These studies reveal significant deviations from planarity in the pyran ring, which adopts a boat conformation. The crystal structure is stabilized by various hydrogen bonds, which is crucial for understanding the compound's properties and potential applications (Sharma et al., 2015).
Synthesis and Anti-HIV Activity
A series of pyrano-chromene and pyrimido pyrano-chromene derivatives, synthesized from compounds structurally related to 2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, have been screened for their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. This highlights the potential pharmacological applications of these compounds in antiviral therapies (Al-Masoudi et al., 2013).
Electrocatalytic Multicomponent Assembling
The derivatives of this carbonitrile compound have been efficiently synthesized through an electrocatalytic multicomponent chain transformation. This process, which includes the use of aryl aldehydes and 4-hydroxycoumarin, is conducted under neutral and mild conditions. This methodology is significant for the production of these derivatives in a simple and efficient manner (Vafajoo et al., 2014).
Non-linear Optical Properties
The non-linear optical (NLO) properties of novel, heterocyclic, coumarin-based pyrano-chromene derivatives related to this compound have been studied. The compounds exhibit interesting electronic and structural aspects, with distinct NLO properties, which are essential for applications in photonics and optoelectronics (Arif et al., 2022).
Photovoltaic Properties and Device Fabrication
The photovoltaic properties of derivatives of 2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile have been explored. These properties are crucial for the fabrication of organic–inorganic photodiode devices, indicating potential applications in solar energy conversion and electronic devices (Zeyada et al., 2016).
DNA Binding and Antioxidant Activities
The DNA binding and antioxidant activities of pyranochromene derivatives of this compound have been studied. These derivatives exhibit good binding affinity with calf thymus DNA and significant antioxidant activity, indicating potential applications in biochemical and pharmaceutical research (Dehkordi et al., 2015).
properties
IUPAC Name |
2-amino-4-(4-ethylphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-2-12-7-9-13(10-8-12)17-15(11-22)20(23)26-19-14-5-3-4-6-16(14)25-21(24)18(17)19/h3-10,17H,2,23H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXKWXSLNIMDMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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